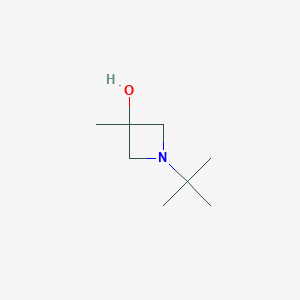
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate is an organic compound with the molecular formula C16H24O8 and a molecular weight of 344.36 g/mol . This compound is characterized by a cyclobutane ring substituted with four ester groups, making it a tetraester derivative of cyclobutane-1,1,2,2-tetracarboxylic acid. It is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate can be synthesized through the esterification of cyclobutane-1,1,2,2-tetracarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid or p-toluenesulfonic acid to yield the tetraester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous distillation to remove water formed during the reaction and to drive the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield cyclobutane-1,1,2,2-tetracarboxylic acid and ethanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Cyclobutane-1,1,2,2-tetracarboxylic acid and ethanol.
Reduction: Cyclobutane-1,1,2,2-tetracarboxylic alcohol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tetraethyl cyclobutane-1,1,2,2-tetracarboxylate depends on its application. In drug delivery, the ester groups are hydrolyzed by esterases in the body to release the active drug. The cyclobutane ring provides structural stability and can interact with various molecular targets, enhancing the drug’s efficacy .
Comparison with Similar Compounds
Similar Compounds
Tetraethyl 1,1,2,2-ethanetetracarboxylate: Similar in structure but with an ethane backbone instead of a cyclobutane ring.
Cyclobutane-1,2,3,4-tetracarboxylic acid tetramethyl ester: Similar ester groups but different substitution pattern on the cyclobutane ring.
Uniqueness
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate is unique due to its cyclobutane ring, which imparts rigidity and stability to the molecule. This structural feature makes it particularly useful in applications requiring stable and robust compounds .
Properties
Molecular Formula |
C16H24O8 |
|---|---|
Molecular Weight |
344.36 g/mol |
IUPAC Name |
tetraethyl cyclobutane-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C16H24O8/c1-5-21-11(17)15(12(18)22-6-2)9-10-16(15,13(19)23-7-3)14(20)24-8-4/h5-10H2,1-4H3 |
InChI Key |
KTPOQHFOPZAENU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


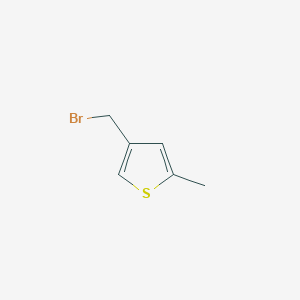
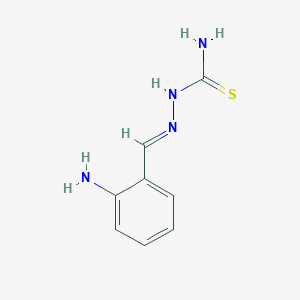
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B13026754.png)
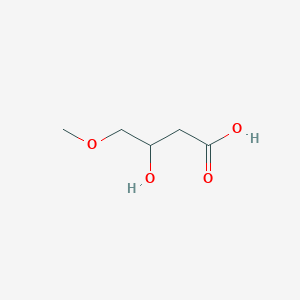
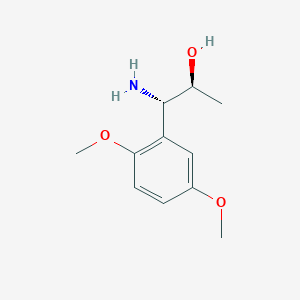

![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13026769.png)
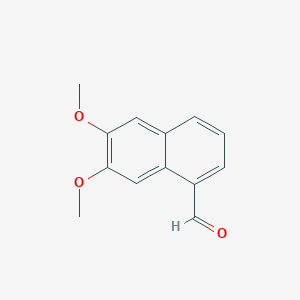
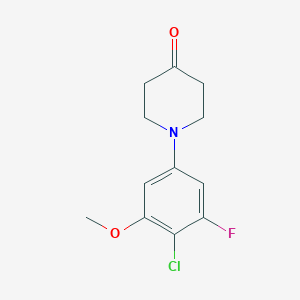
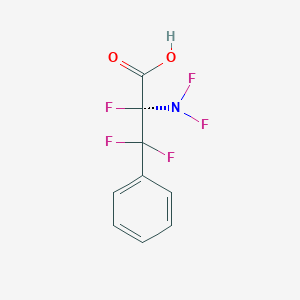
![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13026786.png)
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13026789.png)
![{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol](/img/structure/B13026797.png)
